Brilliant green

C23H25ClN2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C23H25ClN2

Molecular Weight

InChI

InChI Key

SMILES

solubility

Sol 1 /part/ in 15 /parts/ of water and 1 /part/ in 15 /parts/ of alcohol.

Very soluble in ethanol

In water, 4.0X10+4 mg/L at 25 °C

Synonyms

Canonical SMILES

Antiseptic and Antimicrobial Agent

Historically, Brilliant Green was used as a topical antiseptic to treat wounds and burns []. However, its effectiveness has been surpassed by newer and safer antiseptics due to concerns about potential toxicity []. Research suggests it exhibits some antibacterial properties against Gram-positive bacteria but is less effective against other bacterial groups.

Histological Stain

Brilliant Green finds significant application in histology as a selective stain for specific cell structures. It binds to acidic components like nucleic acids and certain proteins, making it useful for differentiating between various tissues in sections. For instance, it can highlight collagen fibers in connective tissues and cartilage.

Selective Media for Bacterial Isolation

In microbiology, Brilliant Green can be incorporated into culture media to selectively enrich and isolate specific bacterial species. It exhibits selective toxicity, inhibiting the growth of certain bacteria while allowing others to flourish. This property allows researchers to isolate target bacterial pathogens from complex samples containing diverse microbial communities [].

Other Research Applications

Beyond the aforementioned uses, Brilliant Green finds application in various scientific research fields, including:

- Detection and determination of metals: It can form complexes with specific metal ions, allowing their detection and quantification [].

- Fluorescent labeling: When conjugated with antibodies or other biomolecules, Brilliant Green can be used for fluorescent labeling in various immunoassay techniques [].

- Studying cellular processes: Researchers have utilized Brilliant Green to study various cellular processes, such as membrane permeability and endocytosis.

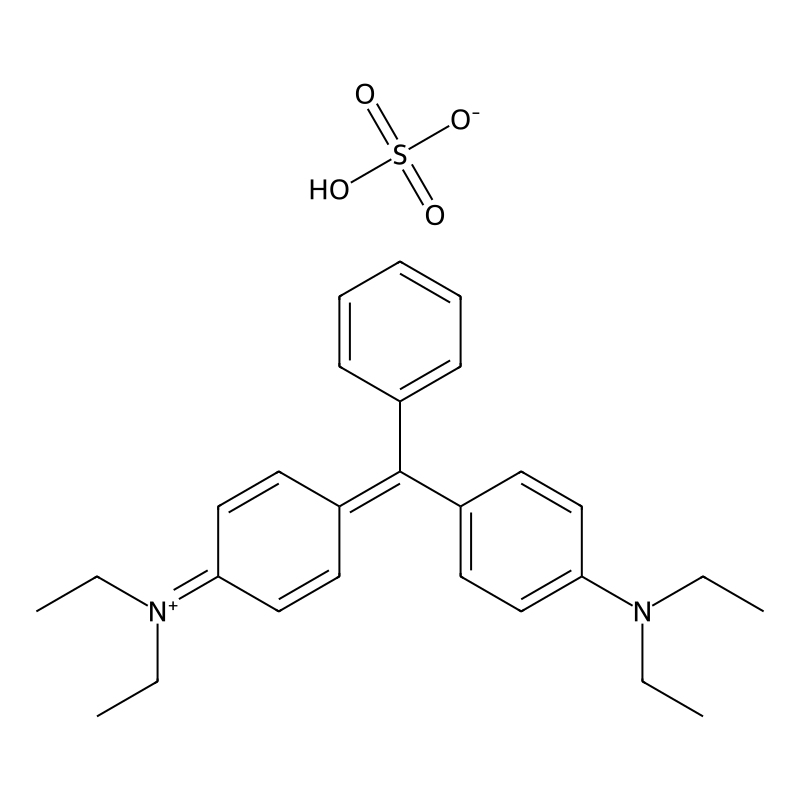

Brilliant green, also known as ethanaminium, is a synthetic dye belonging to the triarylmethane group. Its chemical formula is , and it is characterized by its vibrant green color. This compound is commonly used in various applications, including as a dye for textiles and a topical antiseptic in medical settings. Brilliant green is particularly effective against Gram-positive bacteria, making it valuable in treating skin infections and preventing post-operative complications .

Brilliant green's antiseptic properties are attributed to its ability to disrupt bacterial cell membranes. The positively charged amine groups in brilliant green are thought to interact with the negatively charged components of the bacterial membrane, leading to leakage of cellular contents and ultimately cell death.

Brilliant green can also act as a stain for biological tissues, particularly those rich in nucleic acids. The mechanism of staining is not fully understood, but it is likely due to electrostatic interactions between the charged groups in brilliant green and the charged components within the cells.

Brilliant green is generally considered safe for topical application as an antiseptic but can cause skin irritation in some individuals []. It should not be ingested as it can be toxic [].

Safety concerns:

- Skin irritation (especially with prolonged contact) [].

- Eye irritation [].

- Potential toxicity if ingested [].

Precautions:

- Wear gloves and eye protection when handling brilliant green.

- Avoid contact with mucous membranes.

- Do not ingest.

- Dispose of waste according to local regulations.

Brilliant green exhibits significant biological activity, primarily as an antimicrobial agent. It is effective against a range of Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pyogenes. Its mechanism of action involves disrupting bacterial cell membranes and inhibiting cellular functions, which prevents bacterial growth and infection . Additionally, brilliant green has been utilized in veterinary medicine for treating infections in animals.

Safety Considerations

Despite its effectiveness, brilliant green poses certain risks. It can cause skin irritation and is toxic if ingested or if it comes into contact with eyes, potentially leading to serious injuries such as corneal opacification .

Brilliant green can be synthesized through various methods. A common synthesis route involves the condensation of one mole of benzaldehyde with two moles of diethylaniline in the presence of an acid catalyst, such as hydrochloric or sulfuric acid. This reaction produces a triarylmethane structure characteristic of brilliant green .

Alternative Synthesis

Another method includes using different aromatic amines to achieve variations in the dye's properties while maintaining its fundamental structure.

Research on brilliant green has explored its interactions with various compounds and biological systems. For instance, studies have shown that brilliant green can interact with other dyes and chemicals during degradation processes, affecting their efficiency and byproduct formation . Additionally, its antimicrobial properties have been compared with other antiseptics to evaluate effectiveness against different microbial strains.

Brilliant green shares structural similarities with several other dyes within the triarylmethane group. Here are some notable compounds:

| Compound Name | Chemical Structure | Unique Features |

|---|---|---|

| Malachite Green | C23H25N2 | Used primarily in aquaculture; banned in food-producing animals due to toxicity concerns. |

| Basic Green 1 | C27H34N2O4S | Similar antimicrobial properties but different applications in textiles and research. |

| Gentian Violet | C25H30N3O4S | Known for its antifungal properties; used extensively in medical applications but can irritate mucous membranes more than brilliant green. |

| Aniline Green | C20H22N2 | Primarily used in dyeing processes; less effective as an antiseptic compared to brilliant green. |

Brilliant green's unique combination of vibrant color, antimicrobial efficacy, and lower irritation potential distinguishes it from these similar compounds .

Physical Description

Green metallic solid; [HSDB]

Color/Form

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Decomposition

Melting Point

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 6 of 133 companies. For more detailed information, please visit ECHA C&L website;

Of the 16 notification(s) provided by 127 of 133 companies with hazard statement code(s):;

H301 (15.75%): Toxic if swallowed [Danger Acute toxicity, oral];

H302 (83.46%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (24.41%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H315 (11.02%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (26.77%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H318 (19.69%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (68.5%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H410 (33.07%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

MEDICATION (VET): Antiseptic. Internally, in calf scours and canine dysentery (Escherichia coli). Externally (0.5-10%), on infected wounds and abrasions- often as triple dye, containing brilliant green, gentian violet, and rivanol. Bacteriostatic effectiveness decreased by increased concentration of bile salts.

MEDICATION (VET): Approximately 10 times more effective against gram-positive than gram-negative organisms.

MEDICATION (VET): ... (medical grade, zinc-free) has been used for treatment of mycotic infect in fish.

For more Therapeutic Uses (Complete) data for MALACHITE GREEN (7 total), please visit the HSDB record page.

MeSH Pharmacological Classification

Mechanism of Action

... In order to understand the mechanism(s) of tumor promotion by MY /Metanil yellow/ and MG /malachite green/, we have studied the levels of PCNA, a marker of cell proliferation and cell cycle regulatory proteins, cyclin D1, and its associated kinase, cdk4, cyclin B1, and associated kinase, cdc2. Immunohistochemical staining showed an elevated level of PCNA in animals administered MY and MG subsequent to DEN /N-nitrosodiethylamine/ treatment. Western and Northern blot hybridization showed an increased expression of both cyclin D1 and its associated kinase cdk4, and cyclin B1 and its associated kinase cdc2, in livers of rats administered MY and MG after administration of DEN as compared to untreated or DEN controls. The increased level of mRNA was due to the increased rate of transcription of these genes as studied by run-on transcription assay.

Vapor Pressure

Pictograms

Corrosive;Acute Toxic;Irritant;Environmental Hazard

Other CAS

Absorption Distribution and Excretion

... A 6-day-lasting therapeutic bath of rainbow trout was performed in malachite green of 0.2 mg/L concentration. Its residues were then observed in muscle, liver and skin of treated fish. Immediately after the bath, malachite green was detected in muscle, liver and skin at the levels of 0.383, 0.834 and 0.649 mg/kg, respectively, as a sum of both coloured form and leukoform. Eight weeks after the bath, an expressive decrease of the coloured form of malachite green was found while its leukoform was detected in fish as late as after 10 months. Results of analyses were found negative twelve months after the bath.

Wikipedia

Crystal_violet

Use Classification

Methods of Manufacturing

CONDENSATION OF BENZALDEHYDE WITH N,N-DIMETHYLANILINE IN THE PRESENCE OF AN ACID, FOLLOWED BY OXIDATION OF THE RESULTING PRODUCT WITH LEAD PEROXIDE AND AN ACID; HEATING N,N-DIMETHYLANILINE WITH BENZOTRICHLORIDE

For dyeing it is prepared as a double salt with zinc chloride.

General Manufacturing Information

Methanaminium, N-[4-[[4-(dimethylamino)phenyl]phenylmethylene]-2,5-cyclohexadien-1-ylidene]-N-methyl-, chloride (1:1): ACTIVE

IT HAS ALSO FOUND USE AS AN AGRICULTURAL FUNGICIDE. CHEMICALLY RELATED TO GENTIAN VIOLET ... .